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Compound of Interest

Compound Name: Tomopenem

Cat. No.: B1683202

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals investigating
the cross-reactivity of tomopenem with bacterial strains resistant to other carbapenems.

Frequently Asked Questions (FAQS)

Q1: What is the general mechanism of action for tomopenem?

Al: Tomopenem is a 1-B-methyl carbapenem antibiotic. Like other B-lactam antibiotics, its
primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by
binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for
the final steps of peptidoglycan synthesis.[1][2] Tomopenem has shown a high affinity for
PBP1, PBP2, and PBP4 in Staphylococcus aureus.

Q2: Is tomopenem active against methicillin-resistant Staphylococcus aureus (MRSA)?

A2: Yes, tomopenem has demonstrated potent in vitro activity against MRSA, distinguishing it
from some other carbapenems like imipenem and meropenem which are typically less
effective.[1] The MIC90 of tomopenem against MRSA has been reported to be 8 ug/ml, which
is fourfold lower than that of imipenem and meropenem.[2] This enhanced activity is correlated
with a significantly higher affinity for PBP2a, the protein responsible for methicillin resistance.[1]

Q3: What are the primary mechanisms of resistance to carbapenems in Gram-negative
bacteria?
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A3: Carbapenem resistance in Gram-negative bacteria is multifaceted and primarily driven by
three mechanisms:

o Carbapenemase Production: This is the most significant mechanism, involving the
production of B-lactamase enzymes that can hydrolyze carbapenems. Major carbapenemase
families include Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-[3-
lactamase (NDM), Verona integron-encoded metallo-f3-lactamase (VIM), imipenemase (IMP),
and oxacillinases (OXA-type).[3][4][5]

o Efflux Pump Overexpression: These systems actively pump antibiotics, including
carbapenems, out of the bacterial cell, preventing them from reaching their PBP targets.[4]

e Porin Loss or Modification: Reduced expression or mutation of outer membrane porin
channels, such as OprD in Pseudomonas aeruginosa, restricts the entry of carbapenems
into the periplasmic space where the PBPs are located.[4]

Q4: Is there evidence of cross-reactivity between tomopenem and other carbapenems in
resistant strains?

A4: Yes, the potential for cross-reactivity exists and is dependent on the underlying resistance
mechanism. For instance, tomopenem was found to be inactive against carbapenemase-
producing strains of Bacteroides fragilis. This suggests that if resistance is mediated by a
carbapenemase that can hydrolyze tomopenem, cross-resistance is likely. However, in cases
where resistance to other carbapenems is due to mechanisms like OprD porin loss in P.
aeruginosa, tomopenem may retain significant activity.

Troubleshooting Experimental Issues

Problem: High tomopenem MIC values are observed against Pseudomonas aeruginosa
strains known to be resistant to imipenem or meropenem.

o Possible Cause 1. Carbapenemase Production. The strain may be producing a
carbapenemase (e.g., VIM, IMP, NDM) that is effective at hydrolyzing tomopenem.

o Troubleshooting Step: Perform a phenotypic test for carbapenemase production, such as
the Modified Carbapenem Inactivation Method (mCIM) or a Carba NP test. Follow up with
PCR to identify the specific carbapenemase gene.
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e Possible Cause 2: Multiple Resistance Mechanisms. High-level resistance often arises from
a combination of mechanisms. The strain may have both porin loss and an upregulated
efflux pump system (e.g., MexAB-OprM). While tomopenem shows good activity against
strains with single resistance mechanisms, the combination can lead to clinically significant

resistance.[2]

o Troubleshooting Step: If the strain is confirmed to be a non-carbapenemase producer,
consider gene expression analysis (e.g., RT-gPCR) for major efflux pump regulators (e.g.,
meXxA) and sequencing of the oprD gene to check for mutations.

Problem: Tomopenem appears effective against some carbapenem-resistant Enterobacterales

but not others.

» Possible Cause: Different Carbapenemase Types. The efficacy of tomopenem will likely
vary against different carbapenemase enzymes. For example, its stability against KPC may
differ from its stability against NDM or OXA-48.

o Troubleshooting Step: It is critical to characterize the carbapenemase genotype of your
test isolates. This will allow for the correlation of tomopenem MICs with specific
resistance determinants. Without this information, interpreting cross-reactivity patterns will
be difficult.

Data on Tomopenem Activity

The following tables summarize the in vitro activity of tomopenem against various bacterial

strains, including those resistant to other carbapenems.

Table 1: Comparative In Vitro Activity of Tomopenem and Other Carbapenems against

Pseudomonas aeruginosa Clinical Isolates.
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Antibiotic MIC50 (pg/mL) MIC90 (pg/mL)
Tomopenem 2 4

Imipenem 8 >32

Meropenem 2 16

Data derived from a study of
European clinical isolates of P.

aeruginosa.[2]

Table 2: In Vitro Activity of Tomopenem against Imipenem- and Meropenem-Resistant
Pseudomonas aeruginosa.

. . Tomopenem MIC Tomopenem MIC90
Strain Phenotype Number of Strains
Range (pg/mL) (ng/mL)

Imipenem-Resistant

50 05-8 8
(MIC = 16 pg/mL)
Meropenem-Resistant

32 1-8 8

(MIC = 16 pg/mL)

Data derived from a
study of European
clinical isolates of P.

aeruginosa.[1]

Table 3: In Vitro Activity of Tomopenem against P. aeruginosa Laboratory Mutants with
Characterized Resistance Mechanisms.
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Parent Strain/  Resistance Tomopenem Imipenem MIC  Meropenem
Mutant Mechanism MIC (pg/mL) (ng/mL) MIC (pg/mL)
PAOL1 (Parent) wild Type 0.25 2 0.25
AmpC
PAO-AmpC ) 1 >128 1
Overproduction
MexAB-OprM
PAO-MexAB _ 4 1
Overproduction
MexCD-OprJ
PAO-MexCD ) 0.5 2 0.25
Overproduction
MexEF-OprN
PAO-MexEF . 0.5 2 0.5
Overproduction
PAO-OprD OprD Deficiency 1 16 1
AmpC & MexAB-
PAO-AmpC-
OprM 4 >128 4
MexAB (Parent) ]
Overproduction
AmpC, MexAB-
PAO-AmpC-
OprM & OprD 8 >128 16
MexAB-OprD N
Deficiency
Data from a
study on
laboratory-
generated
mutants.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute

(CLSI).
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Prepare Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test organism from a
non-selective agar plate. b. Transfer colonies to a tube containing 4-5 mL of a suitable broth
medium (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 35°C + 2°C until it
achieves or exceeds the turbidity of a 0.5 McFarland standard. d. Adjust the turbidity with
sterile saline or broth to match the 0.5 McFarland standard, which corresponds to
approximately 1-2 x 108 CFU/mL. e. Prepare the final inoculum by diluting the standardized
suspension 1:100 in broth to yield approximately 1 x 10° CFU/mL.

Prepare Antibiotic Dilutions: a. Prepare a stock solution of tomopenem in a suitable solvent
(refer to manufacturer's instructions). b. Perform serial twofold dilutions of tomopenem in
cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the
desired final concentration range. Each well should contain 50 pL of the diluted antibiotic.

Inoculation: a. Within 15 minutes of preparing the final inoculum, add 50 pL of the adjusted
inoculum to each well of the microtiter plate. This will result in a final inoculum concentration
of approximately 5 x 10> CFU/mL in a total volume of 100 uL per well. b. Include a growth
control well (no antibiotic) and a sterility control well (no bacteria).

Incubation: a. Stack the plates (no more than five high) and incubate at 35°C + 2°C in
ambient air for 16-20 hours.

Reading Results: a. Place the microtiter plate on a reading device. b. The MIC is the lowest
concentration of tomopenem that completely inhibits visible growth of the organism as
detected by the unaided eye.

Visualizations
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Caption: Workflow for assessing tomopenem cross-reactivity.
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Caption: Mechanisms of carbapenem action and resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carbapenem-resistant-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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